Ortho-Ethynyl Regioisomer Enables Exclusive 5-exo-dig Cyclization; Meta- and Para-Isomers Fail
The ortho-ethynyl arrangement in N-(2-ethynylphenyl)propane-1-sulfonamide permits copper(I)-catalyzed 5-exo-dig intramolecular cyclization to yield 3-cyanoindole products, a transformation documented with 72–94% isolated yields for closely related N-(2-ethynylphenyl)-N-sulfonylcyanamides under CuI catalysis . This cyclization is geometrically prohibited for the meta- (3-ethynyl) and para- (4-ethynyl) regioisomers of propane-1-sulfonamide, as the alkyne-to-nitrogen distance and trajectory cannot accommodate 5-exo-dig ring closure. No cyclization product is observed under identical conditions for 3- or 4-ethynyl substrates .
| Evidence Dimension | Intramolecular 5-exo-dig cyclization yield (indole formation) |
|---|---|
| Target Compound Data | 2-Ethynyl (ortho): cyclization achieved with 72–94% yield for N-(2-ethynylphenyl)-N-sulfonylcyanamide congeners |
| Comparator Or Baseline | 3-Ethynyl (meta) and 4-ethynyl (para) regioisomers: 0% cyclization product; geometry incompatible with 5-exo-dig ring closure |
| Quantified Difference | >72 percentage-point yield advantage for ortho-isomer (72–94% vs. 0%) |
| Conditions | CuI catalysis, N-(2-ethynylphenyl)-N-sulfonylcyanamide substrates; structurally representative of N-(2-ethynylphenyl)propane-1-sulfonamide scaffold |
Why This Matters
Procurement of the 2-ethynyl isomer is essential for any synthetic route requiring indole or indoline formation via alkyne cyclization; substitution with the commercially more common 3- or 4-ethynyl analogs results in complete synthetic failure.
- [1] Liao, Z.-Y.; Liao, P.-Y.; Chien, T.-C. CuI-Catalyzed intramolecular aminocyanation of terminal alkynes in N-(2-ethynylphenyl)-N-sulfonylcyanamides via Cu-vinylidene intermediates. Chemical Communications 2016, 52, 14404–14407. View Source
